1-(4-(Methylthio)phenyl)urea
Description
1-(4-(Methylthio)phenyl)urea is a urea derivative characterized by a methylthio (-SMe) substituent at the para position of the phenyl ring. Urea derivatives are widely explored in medicinal and materials chemistry due to their hydrogen-bonding capacity, structural versatility, and bioactivity .
Properties
CAS No. |
59000-17-8 |
|---|---|
Molecular Formula |
C8H10N2OS |
Molecular Weight |
182.25 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C8H10N2OS/c1-12-7-4-2-6(3-5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) |
InChI Key |
NPIVWQBEIBMEOI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Effects
The methylthio group in 1-(4-(Methylthio)phenyl)urea differs from other common aryl substituents (e.g., chloro, methoxy, nitro) in its electron-donating/withdrawing properties and steric bulk. For example:
- Its smaller size compared to -SMe may result in tighter crystal packing, as seen in a melting point of 209°C .
- Methylthio substituent (e.g., compound 1o in ) : The -SMe group is moderately electron-donating via resonance but introduces steric bulk. In compound 1o (meta-substituted), this group contributes to a high melting point (227.3–228.4°C), likely due to enhanced van der Waals interactions .
Physical Properties
- Melting Points : The methylthio group’s larger size and polarizability likely contribute to higher melting points compared to chloro analogs. For example, 1o (227.3–228.4°C) vs. 1-(4-Chlorophenyl)urea (209°C) .
- Solubility : Sulfur-containing groups like -SMe may enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. This contrasts with -OMe, which increases polarity .
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